molecular formula C14H17I2N3O4 B14583784 N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine CAS No. 61487-57-8

N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine

Cat. No.: B14583784
CAS No.: 61487-57-8
M. Wt: 545.11 g/mol
InChI Key: UKJCVFSLWQWTBG-KBUNVGBDSA-N
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Description

N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine is a synthetic compound that belongs to the class of N-acylated aromatic amino acids. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of D-alanine, and a phenylalanine moiety substituted with amino and diiodo groups. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine typically involves the acylation of D-alanine with an acetyl group, followed by the coupling of the resulting N-acetyl-D-alanine with 4-amino-3,5-diiodo-L-phenylalanine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the stepwise coupling of amino acids under controlled conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, deiodinated compounds, and substituted phenylalanine derivatives .

Scientific Research Applications

N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.

    Biology: It serves as a model compound for studying the interactions of N-acylated amino acids with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of thyroid disorders due to its structural similarity to thyroid hormones.

    Industry: It is used in the development of diagnostic assays and as a standard in analytical chemistry

Mechanism of Action

The mechanism of action of N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can bind to thyroid hormone receptors, modulating their activity and influencing metabolic processes. Additionally, it can interact with enzymes involved in the synthesis and degradation of thyroid hormones, thereby affecting their levels in the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-D-alanyl-4-amino-3,5-diiodo-L-phenylalanine is unique due to its combination of acetyl, D-alanyl, amino, and diiodo groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61487-57-8

Molecular Formula

C14H17I2N3O4

Molecular Weight

545.11 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-3-(4-amino-3,5-diiodophenyl)propanoic acid

InChI

InChI=1S/C14H17I2N3O4/c1-6(18-7(2)20)13(21)19-11(14(22)23)5-8-3-9(15)12(17)10(16)4-8/h3-4,6,11H,5,17H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/t6-,11+/m1/s1

InChI Key

UKJCVFSLWQWTBG-KBUNVGBDSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)N)I)C(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CC1=CC(=C(C(=C1)I)N)I)C(=O)O)NC(=O)C

Origin of Product

United States

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